molecular formula C13H18ClNO2 B8822261 D-Threo-ritalinic acid hydrochloride CAS No. 741705-70-4

D-Threo-ritalinic acid hydrochloride

Cat. No.: B8822261
CAS No.: 741705-70-4
M. Wt: 255.74 g/mol
InChI Key: SCUMDQFFZZGUQY-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Threo-ritalinic acid hydrochloride is a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a derivative of methylphenidate, which is known for its efficacy in improving attention, focus, and impulse control in individuals with ADHD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphenidate acid hydrochloride typically involves the esterification of ritalinic acid with methanol, followed by the formation of the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of methylphenidate hydrochloride involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

D-Threo-ritalinic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of methylphenidate, which can have different pharmacological properties .

Scientific Research Applications

D-Threo-ritalinic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

D-Threo-ritalinic acid hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The primary molecular targets are the dopamine transporter (DAT) and the norepinephrine transporter (NET) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Threo-ritalinic acid hydrochloride is unique in its balanced inhibition of both dopamine and norepinephrine reuptake, which contributes to its efficacy and safety profile. Unlike amphetamines, it has a lower potential for abuse and dependence .

Properties

CAS No.

741705-70-4

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1

InChI Key

SCUMDQFFZZGUQY-MNMPKAIFSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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